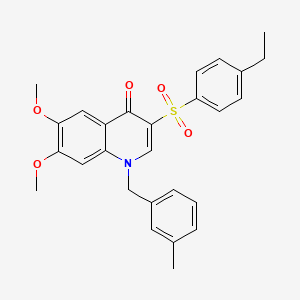
N-(3-aminopropyl)-2-fluorobenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in several papers. For instance, the synthesis of fluorescent 1-amino-2,3-naphthalic anhydrides from N-fluorobenzamides is described, involving a formal [4+2] cycloaddition reaction in the presence of CuI and LiOH . Another paper reports the synthesis of a benzamide derivative with antiproliferative activity against cancer cell lines, starting from 3-methoxybenzoic acid and involving multiple condensation steps . These methods highlight the versatility of benzamide derivatives in chemical synthesis and their potential for producing compounds with specific properties.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity and physical properties. The crystal structure of a benzamide derivative with antiproliferative activity was determined, showing that it belongs to the tetragonal system . Density functional theory (DFT) calculations were used to compare optimized geometric bond lengths and bond angles with X-ray diffraction values, providing a deeper understanding of the molecular structure .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. The synthesis of phosphoroheterocycles by cyclization of multifunctionalized aminobenzamides with phosphorus trichloride and Lawesson's reagent is an example of the chemical reactivity of these compounds . Additionally, the conversion of amino-N'-arylbenzamidines into quinazoline derivatives using Appel salt demonstrates the potential for creating diverse chemical structures from benzamide-based precursors .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The molar refraction and polarizability of a benzamide hydrochloride monohydrate were studied, showing a linear relationship between drug concentration and density and refractive index . These properties are important for understanding the interaction of benzamide derivatives with light and their potential applications in materials science.
科学的研究の応用
Fluorimetric Determination of Secondary Amino Acids
N-(3-aminopropyl)-2-fluorobenzamide hydrochloride shows promise in the fluorimetric determination of secondary amino acids. The fluorigenic reaction with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD—F) is notable for its reactivity and fluorescence yield. This method can determine many secondary amino acids by reacting with NBD—F and subsequently acidifying the medium (Imai & Watanabe, 1981).
Synthesis and Radiofluorination of Ligands
The compound has been involved in the synthesis of fluorine-18-labelled potentiators of AMPA receptors, aimed at cerebral imaging with positron emission tomography. Its synthesis involves using N-2-(4-N-(4-nitrobenzamido)phenyl)-propyl-2-propanesulphonamide as a labelling precursor (Kronenberg et al., 2007).
PET Imaging of σ Receptors
N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a related compound, has been synthesized and evaluated as a potential ligand for PET imaging of σ receptors. It has shown high affinity and selectivity for these receptors, suggesting its utility in in vivo imaging for neurological studies (Shiue et al., 1997).
Radiochemical Synthesis for Peptides and Proteins
N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide, a related compound, has been synthesized for radiolabeling the free sulfhydryl groups of peptides and proteins. This automated synthesis process enhances the study of peptides and proteins using radiochemical methods (Kiesewetter et al., 2011).
Safety And Hazards
将来の方向性
“N-(3-Aminopropyl)methacrylamide hydrochloride” has been used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications . Its primary amine group is particularly useful for bioconjugation , suggesting potential future directions in these areas.
特性
IUPAC Name |
N-(3-aminopropyl)-2-fluorobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12;/h1-2,4-5H,3,6-7,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWBDBLRWANLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-2-fluorobenzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide](/img/structure/B2508324.png)
![1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol](/img/structure/B2508325.png)
![1-(4-methoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide](/img/structure/B2508326.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2508329.png)


![2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2508333.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2508335.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2508337.png)
